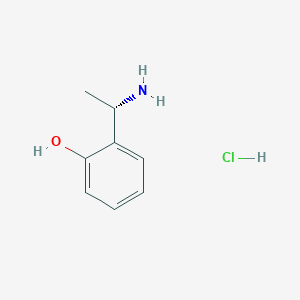

(S)-2-(1-Aminoethyl)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-(1-Aminoethyl)phenol hydrochloride: is a chiral organic compound that serves as a versatile building block in organic synthesis. It is a derivative of phenol with an aminoethyl group attached to the benzene ring, and it is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthetic Routes and Reaction Conditions:

Asymmetric Hydrogenation: One common method involves the asymmetric hydrogenation of 2-(1-aminoethyl)phenol using chiral catalysts to achieve high enantiomeric excess.

Transaminase Catalysis: Another approach is the use of engineered transaminase enzymes to convert 3'-hydroxyacetophenone to (S)-2-(1-aminoethyl)phenol in high yield and enantiomeric purity.

Industrial Production Methods:

Batch Processing: In industrial settings, batch processing is often employed, where the compound is synthesized in large reactors under controlled conditions to ensure consistency and quality.

Continuous Flow Synthesis: Continuous flow synthesis is gaining popularity due to its efficiency and scalability, allowing for the continuous production of the compound with minimal downtime.

Analyse Chemischer Reaktionen

(S)-2-(1-Aminoethyl)phenol hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.

Reduction: The nitro group can be reduced to an amine, leading to the formation of secondary or tertiary amines.

Substitution Reactions: The hydroxyl group can undergo substitution reactions with various reagents, such as alkyl halides, to form ethers.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).

Substitution: Alkyl halides and strong bases are often used for substitution reactions.

Condensation: Aldehydes or ketones in the presence of an acid catalyst are used for condensation reactions.

Major Products Formed:

Nitro Compounds: Resulting from the oxidation of the amino group.

Amines: Formed by the reduction of nitro groups.

Ethers: Produced from substitution reactions involving the hydroxyl group.

Schiff Bases: Resulting from condensation reactions with aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1-Aminoethyl)phenol hydrochloride: has a wide range of applications in scientific research, including:

Pharmaceutical Synthesis: It is used as a precursor in the synthesis of various pharmaceutical compounds, including antihistamines and anti-inflammatory agents.

Agrochemicals: The compound is utilized in the production of herbicides and insecticides.

Organic Synthesis: It serves as a chiral ligand or organo-catalyst for asymmetric catalysis, enabling the synthesis of enantiopure compounds.

Material Science: It is employed in the development of advanced materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism by which (S)-2-(1-Aminoethyl)phenol hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a chiral catalyst, facilitating asymmetric reactions by providing a chiral environment for the reactants. The molecular targets and pathways involved are typically specific to the type of reaction being catalyzed.

Vergleich Mit ähnlichen Verbindungen

(R)-2-(1-Aminoethyl)phenol hydrochloride: The enantiomer of the compound, with the opposite stereochemistry.

3-(1-Aminoethyl)phenol hydrochloride: A structural isomer with the aminoethyl group at a different position on the phenol ring.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

(S)-2-(1-Aminoethyl)phenol hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is an amino phenol derivative characterized by an aminoethyl side chain attached to a phenolic ring. The hydrochloride form enhances its solubility in water, making it suitable for biological assays.

Synthesis:

The synthesis typically involves the reaction of phenol with an appropriate amine under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

The mechanism of action for this compound involves its interaction with various biological targets, particularly in the modulation of neurotransmitter systems and calcium signaling pathways:

- Neurotransmitter Modulation: The compound has been shown to influence the activity of neurotransmitters, potentially acting as a ligand for receptors involved in neuropharmacological responses.

- Calcium Signaling: Research indicates that derivatives of aminoethyl phenols can modulate store-operated calcium entry (SOCE), impacting cellular calcium dynamics and influencing various physiological processes .

3.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its efficacy:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

3.2 Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains, enhancing its profile as a broad-spectrum antimicrobial agent.

4.1 Pharmacological Characterization

A study on the pharmacological characterization of related compounds demonstrated that modifications in the structure of aminoethyl phenols significantly affect their biological activity. In particular, derivatives that retained the amino group while varying the phenolic structure showed enhanced potency against specific cancer cell lines, such as MDA-MB-231 breast cancer cells .

4.2 In Vivo Studies

In vivo studies have indicated that this compound can influence behavioral outcomes in animal models, suggesting potential applications in treating psychiatric disorders or neurodegenerative diseases.

5. Conclusion

This compound is a versatile compound with significant biological activity across various domains, including antimicrobial and potential therapeutic applications in neuropharmacology. Ongoing research is essential to further elucidate its mechanisms and optimize its application in clinical settings.

Eigenschaften

IUPAC Name |

2-[(1S)-1-aminoethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEJZMDAOOGQQP-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.